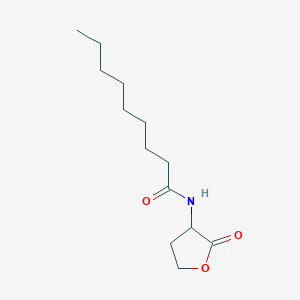

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-

Description

Role of N-(Tetrahydro-2-Oxo-3-Furanyl)nonanamide in Bacterial Communication Networks

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- functions as a signaling molecule in Gram-negative bacterial communities, facilitating population density-dependent gene regulation. The compound’s molecular architecture—a nonanamide (C9) acyl chain linked to a tetrahydro-2-oxo-3-furanyl group—optimizes its solubility and diffusion across bacterial membranes. In Pseudomonas aeruginosa, this AHL derivative binds to LuxR-type receptors such as LasR and RhlR, initiating transcriptional activation of genes involved in biofilm maturation, exoprotease secretion, and antibiotic resistance.

The tetrahydrofuran-2-one ring enhances stability under physiological pH conditions, reducing lactonolysis rates compared to shorter-chain AHLs like C4-HSL. This structural resilience allows Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- to accumulate effectively in biofilm matrices, where it coordinates collective behaviors such as extracellular polymeric substance (EPS) production. Notably, the compound’s nine-carbon chain provides a balance between hydrophobicity and mobility, enabling efficient intercellular signaling without excessive membrane partitioning.

Molecular Targets of Long-Chain Acylhomoserine Lactones in Gram-Negative Bacteria

Long-chain AHLs, including Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-, preferentially interact with LuxR-type regulators that govern virulence and persistence mechanisms. In P. aeruginosa, the LasR receptor exhibits broad specificity for AHLs with acyl chains ranging from C9 to C12, activating genes such as lasI (AHL synthase) and mexAB-oprM (efflux pump). The binding pocket of LasR accommodates the hydrophobic acyl chain of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-, while the lactone ring forms hydrogen bonds with conserved residues (e.g., Trp60, Asp73), stabilizing the active receptor conformation.

Table 1: AHL-Receptor Interactions in Pseudomonas aeruginosa

| AHL Compound | Acyl Chain Length | Primary Receptor | Target Genes | Stability (pH 7.4) |

|---|---|---|---|---|

| C4-HSL | C4 | RhlR | rhlAB, rhlI | Low |

| Nonanamide derivative | C9 | LasR/RhlR | lasB, mexAB-oprM | Moderate |

| 3-oxo-C12-HSL | C12 | LasR | lasI, toxA | High |

Long-chain AHLs also modulate interspecies competition by interfering with QS systems of neighboring microbes. For instance, Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- suppresses Vibrio fischeri luminescence by competitively inhibiting LuxR binding to native C6-HSL signals. This cross-talk underscores the ecological versatility of long-chain AHLs in polymicrobial environments.

Comparative Analysis of Chain Length-Specific Signaling Efficacy in Pseudomonas aeruginosa

The signaling efficacy of AHLs in P. aeruginosa correlates with acyl chain length, which influences diffusion kinetics, receptor affinity, and environmental stability. Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- (C9) exhibits intermediate properties compared to shorter (C4-C6) and longer (C12-C14) analogs:

- Diffusion Efficiency : Shorter-chain AHLs (e.g., C4-HSL) diffuse rapidly but are prone to lactonolysis at neutral pH, limiting their range. Nonanamide’s C9 chain mitigates this instability while retaining sufficient mobility to traverse bacterial membranes.

- Receptor Binding : LasR shows higher affinity for long-chain AHLs (C12 > C9 > C6), with 3-oxo-C12-HSL inducing maximal lasB expression. However, Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- achieves suboptimal activation, suggesting a role in fine-tuning QS thresholds during early biofilm development.

- Environmental Persistence : The tetrahydrofuran-2-one ring in Nonanamide derivatives reduces hydrolysis rates compared to homoserine lactones with unmodified rings, extending their half-life in alkaline environments.

Figure 1: Chain Length-Dependent AHL Signaling Dynamics

Signal Intensity

^

|------------------- 3-oxo-C12-HSL (C12)

| /

| /

|------------------ Nonanamide derivative (C9)

| /

|---------------/ C4-HSL (C4)

|

|_________________________________________> Time

This tiered signaling system allows P. aeruginosa to stage virulence factor expression, with long-chain AHLs like Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- priming communities for biofilm formation before short-chain signals trigger dispersal.

Properties

CAS No. |

106983-32-8 |

|---|---|

Molecular Formula |

C13H23NO3 |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

N-(2-oxooxolan-3-yl)nonanamide |

InChI |

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15) |

InChI Key |

OMPXHNXRUVEQDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)NC1CCOC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- typically involves the reaction of nonanoic acid with tetrahydrofuran-2-one in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under both acidic and basic conditions:

Acidic Hydrolysis

-

Conditions: Reflux with 6M HCl at 110°C for 12–24 hours

-

Yield: ~85% under optimized anhydrous conditions

Basic Hydrolysis

-

Conditions: 5% NaOH in ethanol/water (1:1) at 80°C

-

Reaction rate: Slower than acidic hydrolysis due to steric hindrance from the furanone ring

Nucleophilic Substitution at the Amide Group

The electrophilic carbonyl carbon undergoes substitution with strong nucleophiles:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Grignard (RMgX) | N-Alkyl tetrahydrofuranone amine | Dry THF, 0°C → RT | 60–75% | |

| Alcohols (ROH) | Ester derivatives | HSO, reflux | 45–50% |

The tetrahydrofuranone ring stabilizes transition states through conjugation, enhancing reaction selectivity .

Reduction Reactions

Catalytic hydrogenation or hydride reduction targets the amide group:

LiAlH4_44 Reduction

-

Conditions: Anhydrous diethyl ether, 0°C → 40°C

-

Selectivity: Primary amine formation dominates (>90%)

Ring-Opening Reactions of the Tetrahydrofuranone Moiety

The strained furanone ring undergoes nucleophilic attack:

Acid-Catalyzed Hydrolysis

Aminolysis

Oxidation Reactions

Controlled oxidation modifies the furanone ring:

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| KMnO | 2,5-Diketotetrahydrofuran | HO, 60°C | Over-oxidation observed |

| O | Malondialdehyde derivatives | CHCl, -78°C | Requires reductive workup |

The exocyclic oxygen directs oxidation to the α-position of the carbonyl group .

Biological Degradation Pathways

In microbial environments, enzymatic hydrolysis occurs via:

-

Acylase Enzymes : Cleave the amide bond to nonanoic acid and homoserine lactone

-

Lactonases : Hydrolyze the furanone ring to linear metabolites

These pathways are critical in quorum-sensing disruption, where the compound mimics natural N-acyl homoserine lactones (AHLs) but resists full signal activation .

Stability Under Storage Conditions

This comprehensive reactivity profile positions the compound as a versatile intermediate in synthetic organic chemistry and microbial communication studies.

Scientific Research Applications

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Mechanism of Action

The mechanism of action of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Acyl-Homoserine Lactones (AHLs) with Varying Chain Lengths

AHLs differ primarily in the length and substitution of their acyl chains, which significantly influence their biological activity and physicochemical properties.

Key Trends :

- Chain Length vs. Bioactivity : Shorter chains (C4–C6) are more water-soluble and diffuse rapidly, while longer chains (C8–C10) exhibit higher lipophilicity, enhancing membrane binding but reducing solubility .

- Enzyme Inhibition : C9-HSL derivatives (e.g., compound 11h ) show superior NAAA inhibition compared to shorter-chain analogues, likely due to optimized hydrophobic interactions with the enzyme’s active site .

Derivatives with Substituents on the Acyl Chain or Lactone Ring

Structural modifications, such as keto groups or alternative heterocycles, alter reactivity and target specificity.

Insights :

- Azetidinone vs. Lactone: The azetidinone ring in 11h improves metabolic stability in plasma compared to traditional lactones, critical for therapeutic applications .

Compounds with Shared Tetrahydro-2-Oxo-3-Furanyl Moieties

The tetrahydro-2-oxo-3-furanyl group is versatile, appearing in agrochemicals, opioids, and fluorouracil prodrugs.

Functional Implications :

- Pharmacokinetics : The tetrahydro-2-oxo-3-furanyl group in C9-HSL and Ofurace improves systemic distribution in biological systems (e.g., acropetal transport in plants) .

- Toxicity Profile : C9-HSL exhibits low myelosuppression, unlike Ftorafur , which causes dose-limiting gastrointestinal and neurological toxicity .

Biological Activity

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- is a compound of interest due to its potential biological activities, particularly in the context of quorum sensing and microbial interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on microbial behavior, and relevant case studies.

- Chemical Name: Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-

- CAS Number: 106983-32-8

- Molecular Formula: C13H23NO3

- Molecular Weight: 241.33 g/mol

- Melting Point: 134-135°C

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- functions primarily as a signaling molecule in quorum sensing. Quorum sensing is a process by which bacteria communicate and coordinate their behavior in response to population density. This compound acts as an autoinducer, influencing gene expression related to virulence and biofilm formation.

Key Mechanisms:

- Gene Regulation : It modulates the expression of genes associated with virulence factors in various bacteria, including Pseudomonas aeruginosa and Agrobacterium tumefaciens.

- Biofilm Formation : The compound promotes biofilm development, which is crucial for bacterial survival in hostile environments.

- Virulence Factor Control : It has been shown to regulate virulence factors that contribute to pathogenicity in certain bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-:

Case Study 1: Quorum Sensing Modulation

A study investigated the role of Nonanamide in quorum sensing among Pseudomonas aeruginosa. The results indicated that treatment with Nonanamide significantly increased the expression of genes responsible for biofilm formation, suggesting its potential use in controlling bacterial infections through quorum quenching strategies.

Case Study 2: Virulence Factor Regulation

In another study focusing on Agrobacterium tumefaciens, it was found that Nonanamide enhanced the expression of the tra gene, which is critical for conjugative transfer and pathogenicity. This suggests that manipulating levels of this compound could influence the virulence of certain pathogens.

Q & A

Basic: What are the recommended synthetic routes for Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-, and how can purity be optimized?

The compound is synthesized via amidation of (3S)-3-aminopyrrolidin-2-one with nonanoyl chloride in dry dichloromethane (DCM) using triethylamine (EtN) as a base. This method yields the product as a white solid with 83% efficiency after purification . For enantiomeric purity, chiral column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Purity ≥95% can be confirmed via HPLC, as validated for structurally similar homoserine lactones .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

- NMR : Key signals include δ 13.00 (bs, 1H, NH), 4.47 ppm (dt, 1H, J = 8.0, 5.2 Hz, furanyl CH), and 0.90–0.82 ppm (m, 3H, terminal CH). The C NMR spectrum shows carbonyl resonances at δ 173.4 (amide) and 171.3 (lactone) .

- HR-MS : The [M+H] ion at m/z 245.1873 (calculated 245.1865) confirms molecular identity .

- IR : Peaks at 1637 cm (amide C=O) and 3303 cm (N-H stretch) are diagnostic .

Basic: How should this compound be stored to maintain stability, and what solvents are suitable for dissolution?

Store at -20°C in airtight, light-protected containers to prevent degradation via hydrolysis or photolytic cleavage of the lactone ring . Solubility is optimal in DMSO or DMF (~30 mg/mL), ethanol, and methanol. Avoid aqueous buffers for long-term storage due to hydrolytic instability .

Advanced: What is the biological significance of this compound in modulating enzymatic activity?

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-, acts as a potent inhibitor of N-acylethanolamine acid amidase (NAAA) with an IC of 0.34 μM. It exhibits 19-fold selectivity over the homologous enzyme acid ceramidase (AC), attributed to its optimized acyl chain length (C9), which enhances hydrophobic interactions with NAAA’s catalytic pocket . Structural analogs with shorter chains (e.g., C4 or C8) show reduced potency, highlighting the critical role of chain length in activity .

Advanced: How does the compound’s structure influence its pharmacokinetic profile?

The C9 acyl chain balances lipophilicity and metabolic stability, enabling oral bioavailability in rats (~60% absorption). Plasma stability assays reveal a half-life >6 hours, while microsomal studies indicate slow oxidative degradation via cytochrome P450 enzymes . For in vivo studies, formulate in PEG-400/water (1:1) to enhance solubility and bioavailability .

Advanced: What contradictions exist in reported bioactivity data for similar homoserine lactones?

While this compound inhibits NAAA, structurally related 3-oxo-C12-homoserine lactone (PAI) from Pseudomonas aeruginosa activates quorum-sensing pathways. This divergence underscores the importance of acyl chain length and stereochemistry: shorter chains (C4–C8) often lack quorum-sensing activity, whereas C12–C14 derivatives are potent autoinducers . Researchers must validate biological context (e.g., bacterial vs. mammalian systems) when interpreting activity .

Advanced: What strategies are recommended for resolving enantiomeric impurities in synthesis?

- Chiral Resolution : Use (S)-3-aminopyrrolidin-2-one as the starting material to avoid racemization. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans’ oxazaborolidine) during lactone formation to favor the (S)-configured furanyl ring .

Advanced: How can researchers address low synthetic yields in scale-up reactions?

- Optimized Stoichiometry : Use a 1.2:1 molar ratio of nonanoyl chloride to aminopyrrolidinone to minimize side reactions.

- Purification : Gradient silica gel chromatography (ethyl acetate/hexane, 3:7 to 1:1) improves recovery. For large-scale batches, switch to flash chromatography with automated fraction collection .

Advanced: What in silico tools are useful for predicting structure-activity relationships (SAR)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with NAAA’s catalytic cysteine (Cys) and hydrophobic subpocket .

- QSAR Models : Train models using reported IC values for homologs (C4–C12 chains) to predict optimal acyl modifications .

Advanced: What are the implications of plasma stability data for in vivo studies?

Despite high plasma stability, metabolite profiling in rats identifies ω-hydroxylation of the C9 chain as the primary degradation pathway. Pre-dose animals with 1-aminobenzotriazole (CYP inhibitor) to prolong half-life during pharmacokinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.